An In-Depth Technical Guide to N-(Indole-3-acetyl)-L-alanine (IAA-L-Ala)
An In-Depth Technical Guide to N-(Indole-3-acetyl)-L-alanine (IAA-L-Ala)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Indole-3-acetic acid (IAA), the principal auxin in higher plants, orchestrates a vast array of developmental processes, from cell division and elongation to organogenesis and tropic responses. The cellular concentration of free, active IAA is meticulously regulated through a dynamic interplay of biosynthesis, transport, and metabolic inactivation. A key mechanism in maintaining auxin homeostasis is the conjugation of IAA to amino acids, forming amide-linked conjugates. This guide provides a comprehensive technical overview of a specific and significant conjugate: N-(indole-3-acetyl)-L-alanine, commonly abbreviated as IAA-L-Ala. We will delve into its chemical identity, biological significance, the enzymatic machinery governing its formation and hydrolysis, and the analytical methodologies for its synthesis and quantification.
Chemical Identity and Nomenclature
The full chemical name for IAA-L-Ala is N-(indole-3-acetyl)-L-alanine .[1][2] This nomenclature clearly defines the molecule as the amino acid L-alanine in which the amino group has formed an amide bond with the carboxyl group of indole-3-acetic acid.
Synonyms:
-
IAA-L-Ala[2]
-
Indole-3-acetyl-L-alanine[2]
-
N-(3-Indoleacetyl)-L-alanine[2]
-
(S)-2-(2-(1H-indol-3-yl)acetamido)propanoic acid[2]
IUPAC Name: (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
Molecular Formula: C₁₃H₁₄N₂O₃
Molecular Weight: 246.27 g/mol
The Role of IAA-L-Ala in Auxin Homeostasis
IAA-amino acid conjugates are integral to the regulation of auxin levels within plant cells. These conjugates are generally considered to be biologically inactive forms of auxin. Their formation and hydrolysis provide a mechanism for the temporary storage and rapid release of free IAA, thus buffering the active auxin pool.[3] The biological activity of exogenously applied IAA-amino acid conjugates, such as their ability to stimulate cell elongation, is largely dependent on their hydrolysis back to free IAA within the plant tissue.[4]
The conjugation of IAA to amino acids like L-alanine serves several key functions:
-
Inactivation and Storage: By converting free IAA into an amide conjugate, the plant can rapidly decrease the concentration of active auxin in a specific cellular compartment.
-
Protection from Degradation: Conjugation can protect the IAA molecule from irreversible oxidative degradation.
-
Compartmentalization: While the transport of IAA-amino acid conjugates is not fully understood, their formation may influence the subcellular localization of the auxin pool.
Enzymatic Regulation: Synthesis and Hydrolysis
The dynamic equilibrium between free IAA and IAA-L-Ala is governed by two key families of enzymes: the GRETCHEN HAGEN3 (GH3) acyl amido synthetases and the IAR3/ILL family of amidohydrolases.
Synthesis of IAA-L-Ala by GH3 Acyl Amido Synthetases
The formation of IAA-L-Ala is catalyzed by members of the GH3 family of enzymes.[5] These enzymes utilize ATP to adenylate the carboxyl group of IAA, which then reacts with the amino group of an amino acid to form the amide bond.[5] The GH3 family is divided into different groups based on their substrate specificity, with Group II GH3 enzymes being primarily responsible for conjugating IAA to various amino acids.[5]
The reaction proceeds in two steps:
-
Adenylation: IAA + ATP ⇌ IAA-AMP + PPi
-
Amide Bond Formation: IAA-AMP + L-alanine → IAA-L-Ala + AMP
Different GH3 enzymes exhibit varying specificities for the amino acid substrate. For instance, some GH3 enzymes preferentially conjugate IAA to aspartate and glutamate, while others have a broader substrate range that includes alanine, leucine, and other amino acids.[6]
Caption: Synthesis of IAA-L-Ala by a GH3 enzyme.
Hydrolysis of IAA-L-Ala by IAR3/ILL Amidohydrolases
The release of free IAA from IAA-L-Ala is catalyzed by a family of amidohydrolases, which includes IAA-ALANINE RESISTANT3 (IAR3) and IAR3-LIKE (ILL) proteins.[7][8] These enzymes cleave the amide bond, releasing bioactive IAA and L-alanine. The substrate specificity of these hydrolases varies, with IAR3 showing a preference for conjugates with smaller amino acids like alanine.[7]
The differential expression and substrate specificities of the GH3 and IAR3/ILL enzyme families allow for precise spatial and temporal control over free IAA levels in different tissues and in response to various developmental and environmental cues.
Caption: Hydrolysis of IAA-L-Ala by an IAR3/ILL enzyme.
Experimental Protocols
Chemical Synthesis of N-(Indole-3-acetyl)-L-alanine
The chemical synthesis of IAA-L-Ala involves the formation of an amide bond between the carboxyl group of IAA and the amino group of L-alanine. This is a standard peptide coupling reaction. To ensure a clean and efficient reaction, the carboxylic acid of IAA is typically activated, and the amino group of L-alanine may be protected.
Principle:
This protocol utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) to facilitate the amide bond formation. The amino group of L-alanine is used as its methyl ester to improve solubility in organic solvents and is deprotected in the final step.
Step-by-Step Methodology:
-
Activation of Indole-3-acetic acid:
-
Dissolve indole-3-acetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
The formation of the NHS-activated ester of IAA will occur, with the precipitation of dicyclohexylurea (DCU) as a byproduct.
-
Filter the reaction mixture to remove the DCU precipitate and collect the filtrate containing the activated IAA.
-
-
Coupling with L-alanine methyl ester:
-
To the filtrate containing the activated IAA, add L-alanine methyl ester hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis of the methyl ester:
-
Once the coupling reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours to hydrolyze the methyl ester.
-
Monitor the saponification by TLC.
-
-
Work-up and Purification:
-
Once the hydrolysis is complete, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure N-(indole-3-acetyl)-L-alanine.
-
Extraction and Quantification of IAA-L-Ala from Plant Tissues by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of IAA-L-Ala from plant material using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Harvest plant tissue (typically 20-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[9]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
To the frozen powder, add a pre-chilled extraction solvent (e.g., 80% acetone in water or 60% 2-propanol) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-L-Ala).[9][10]
-
Homogenize the sample thoroughly and incubate at 4°C with shaking for several hours.[9]
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Centrifuge the extract to pellet cell debris.
-
Collect the supernatant and concentrate it under a stream of nitrogen or in a vacuum concentrator to remove the organic solvent.
-
Adjust the pH of the aqueous extract to ~7.0.[9]
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to remove non-polar interfering compounds.
-
Condition the C18 cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the auxins and their conjugates with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Concentrate the eluate and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
-
Inject an aliquot of the sample onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).[11]
-
The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).
-
Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring the specific precursor-to-product ion transitions for both the endogenous IAA-L-Ala and the stable isotope-labeled internal standard.
-
Table 1: Example LC-MS/MS Parameters for IAA-L-Ala Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition (IAA-L-Ala) | To be determined empirically, typically [M+H]⁺ → fragment ion |
| MRM Transition (Internal Std) | To be determined empirically for the specific labeled standard |
Quantitative Data: Enzyme Kinetics
Table 2: Representative Kinetic Parameters for GH3 and IAR3/ILL Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| OsGH3-8 | IAA | 123 | 0.34 | 2.76 x 10³ | [12] |
| OsGH3-8 | Aspartate | 1580 | 0.48 | 3.04 x 10² | [12] |
| AtIAR3 | IAA-Ala | ~50 | N/A | N/A | [7] |
| AtILL2 | IAA-Ala | ~20 | N/A | N/A | [7] |
Note: Kinetic data can vary depending on the experimental conditions (pH, temperature) and the specific assay used. N/A indicates data not available in the cited sources.
Visualization of Auxin Homeostasis
The metabolic pathways governing the concentration of active IAA are complex and interconnected. The following diagram illustrates the central role of IAA-L-Ala in the broader context of auxin homeostasis.
Caption: A simplified model of auxin homeostasis highlighting the role of IAA-L-Ala.
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